3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid
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Overview
Description
3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid is an organic compound that features a furan ring, a phenylformamido group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Phenylformamido Group: This step involves the reaction of aniline with formic acid to form phenylformamide, which is then introduced to the furan ring through a condensation reaction.
Formation of the Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione.
Reduction: The prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The phenylformamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione.
Reduction: 3-(Furan-2-yl)-2-(phenylformamido)propanoic acid.
Substitution: Various substituted phenylformamido derivatives.
Scientific Research Applications
3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-2-(phenylamino)prop-2-enoic acid: Similar structure but with an amino group instead of a formamido group.
3-(Furan-2-yl)-2-(phenylformamido)propanoic acid: Similar structure but with a propanoic acid moiety instead of a prop-2-enoic acid moiety.
Uniqueness
3-(Furan-2-yl)-2-(phenylformamido)prop-2-enoic acid is unique due to the presence of both the furan ring and the phenylformamido group, which can confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11NO4 |
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Molecular Weight |
257.24 g/mol |
IUPAC Name |
(E)-2-benzamido-3-(furan-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H11NO4/c16-13(10-5-2-1-3-6-10)15-12(14(17)18)9-11-7-4-8-19-11/h1-9H,(H,15,16)(H,17,18)/b12-9+ |
InChI Key |
XDKRSRYSRYRMTM-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O |
Origin of Product |
United States |
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